PK11007 is a 2-sulfonylpyrimidine derivative identified as a potential anticancer agent. [] It exhibits selective cytotoxicity towards cancer cells, particularly those harboring mutations in the tumor suppressor gene p53 or impaired reactive oxygen species (ROS) detoxification. [] This selectivity suggests its potential as a targeted therapy for cancers with compromised p53 functionality. []
PK11007 was identified in research focused on small molecules that can reactivate mutant forms of p53, particularly those associated with aggressive cancers such as triple-negative breast cancer. The compound has been characterized for its ability to induce apoptosis in cancer cells and alter gene expression related to cell death pathways .
The synthesis of PK11007 involves several key steps that utilize readily available starting materials. The general synthetic route includes:
The synthesis process has been optimized to improve efficiency and reduce by-products, making it suitable for larger scale production for research and potential therapeutic applications .
PK11007 has a complex molecular structure characterized by the following features:
The molecular structure allows for selective interactions with p53, particularly through alkylation at specific cysteine residues (Cys124 and Cys277), which are critical for maintaining the protein's structural integrity and functional activity .
PK11007 undergoes several important chemical reactions:
The mechanism of action of PK11007 is multifaceted:
PK11007 exhibits several notable physical and chemical properties:
These properties make PK11007 suitable for both in vitro and in vivo studies aimed at evaluating its therapeutic potential .
PK11007 has significant scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2